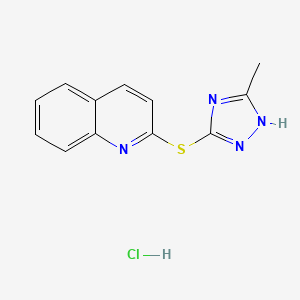

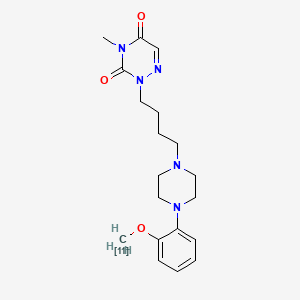

Cumi-101 C-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

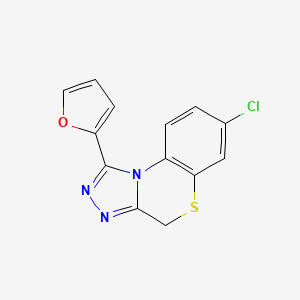

Cumi-101 C-11 is a radioligand used in positron emission tomography (PET) imaging. It is known for its ability to selectively bind to the serotonin-1A (5-HT1A) receptor, a G-protein-coupled receptor involved in various neuropsychiatric disorders . This compound is particularly valuable in research for its high brain uptake and ability to quantify the active subset of 5-HT1A receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cumi-101 C-11 is synthesized through radiomethylation of its corresponding desmethyl analog using carbon-11 methyl triflate (11C-CH3OTf). The final product is purified by high-performance liquid chromatography (HPLC) and a C18 SepPak .

Industrial Production Methods

The industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceuticals. These modules ensure the precise control of reaction conditions and the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cumi-101 C-11 primarily undergoes binding reactions with serotonin-1A receptors. It behaves as a potent antagonist in rat brain, inhibiting the binding of other agonists . It also shows moderate affinity for alpha-1 adrenoceptors .

Common Reagents and Conditions

The synthesis of this compound involves the use of carbon-11 methyl triflate as a radiolabeling agent. The reaction is typically carried out under controlled conditions to ensure high radiochemical yield and purity .

Major Products

The major product of the synthesis is the radiolabeled this compound, which is used for PET imaging studies. The compound is purified to remove any unreacted precursors and by-products .

Aplicaciones Científicas De Investigación

Cumi-101 C-11 has several scientific research applications:

Neuropsychiatric Disorders: It is used to quantify the active state of 5-HT1A receptors in conditions like depression, schizophrenia, and Alzheimer’s disease.

Drug Development: It helps in the evaluation of new drugs targeting the serotonin-1A receptor.

Neuroimaging: It is employed in PET imaging to study brain function and receptor distribution.

Mecanismo De Acción

Cumi-101 C-11 binds selectively to the G-protein-coupled state of the serotonin-1A receptor. This binding provides a measure of the active subset of all 5-HT1A receptors in the brain . The compound acts as an antagonist, inhibiting the binding of other agonists and preventing receptor activation .

Comparación Con Compuestos Similares

Similar Compounds

WAY-100635: Another radioligand used for imaging 5-HT1A receptors, but it acts as an antagonist.

18F-MPPF: A fluorine-18 labeled radioligand used for PET imaging of 5-HT1A receptors.

Uniqueness

Cumi-101 C-11 is unique in its ability to selectively bind to the active state of the serotonin-1A receptor, providing a more accurate measure of receptor activity compared to other radioligands . Its high brain uptake and specificity make it a valuable tool in neuroimaging and research .

Propiedades

Número CAS |

903528-74-5 |

|---|---|

Fórmula molecular |

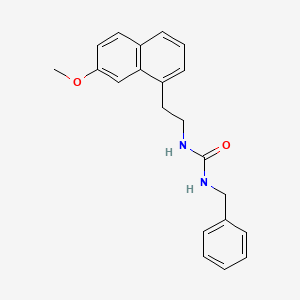

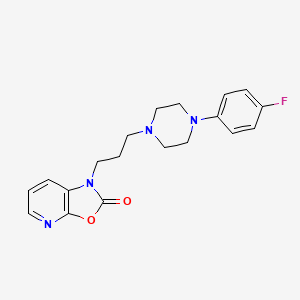

C19H27N5O3 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

2-[4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1 |

Clave InChI |

MEKSQRMXWZHFIP-JVVVGQRLSA-N |

SMILES isomérico |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O[11CH3] |

SMILES canónico |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.